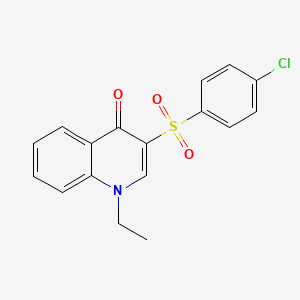
2-(Cyclopentylthio)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentylthio)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a complex synthetic molecule. Its intricate structure hints at potential applications across multiple scientific disciplines including chemistry, biology, and medicine. Let's delve deeper into its synthesis, reactions, and uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through a multi-step process:
Formation of the 2-fluorophenyl-1,2,4-oxadiazole: : Starting with a 2-fluorophenylhydrazine derivative and combining it with a suitable carboxylic acid derivative under acidic or basic conditions.
Formation of the piperidine intermediate: : This involves the alkylation of piperidine with a suitable halomethyl derivative of the oxadiazole.
Thiol addition: : The final step is adding the cyclopentyl thiol group to an appropriate α-haloketone, which forms the ethanone backbone.
Industrial Production Methods
Scaled-up production might involve optimizing these steps, employing continuous flow reactors to ensure efficient mixing and heat transfer, which is crucial for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can form sulfoxides or sulfones under controlled conditions using mild oxidizing agents.
Reduction: : Selective reduction might target the oxadiazole ring or any carbonyl groups present, utilizing agents like sodium borohydride.
Substitution: : The fluorophenyl moiety can participate in nucleophilic aromatic substitution, especially under basic conditions.
Common Reagents and Conditions
Oxidation: : m-CPBA for forming sulfoxides.
Reduction: : NaBH4 for selective reductions.
Substitution: : Sodium amide (NaNH2) in liquid ammonia for aromatic substitutions.
Major Products Formed
These reactions lead to diverse products like sulfoxides, sulfones, and substituted aromatic compounds depending on the reagents and conditions.
Scientific Research Applications
Chemistry
Ligand design: : Given its heterocyclic structure, it can serve as a ligand in coordination chemistry.
Organic synthesis: : Useful intermediate for synthesizing other complex molecules.
Biology
Enzyme inhibition: : Potential as a selective inhibitor for certain enzyme classes given its unique structural motifs.
Medicine
Pharmaceutical research: : Investigated for activity against specific targets like neurotransmitter receptors due to its piperidine and oxadiazole components.
Industry
Material science: : May be explored for creating advanced materials due to its stability and diverse reactivity.
Mechanism of Action
The specific mechanism depends on the biological target:
Molecular targets: : Could involve binding to enzyme active sites or receptor binding pockets.
Pathways involved: : Modulation of enzymatic activity or receptor signaling pathways, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopentylthio)-1-(piperidin-1-yl)ethanone: : Lacks the oxadiazole group.
1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone: : Lacks the cyclopentylthio group.
Uniqueness
Structural complexity: : The combination of the piperidine, oxadiazole, and cyclopentylthio groups is unique, providing distinct chemical and biological properties.
Functional versatility: : The compound's varied functional groups make it versatile for numerous applications across different fields.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O2S/c22-18-10-4-3-9-17(18)21-23-19(27-24-21)12-15-6-5-11-25(13-15)20(26)14-28-16-7-1-2-8-16/h3-4,9-10,15-16H,1-2,5-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFVNRUYIFOYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2886206.png)
![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2886207.png)
![1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2886208.png)
![N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2886209.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2886210.png)




![[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride](/img/structure/B2886217.png)
![4-[(E)-[(4-ISOPROPOXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL](/img/structure/B2886219.png)


